1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide
Description
This quaternary ammonium compound features a pyrrolidinium core substituted with four methyl groups (at positions 1, 2, 2, and 4) and an ethyl linker to a 3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepine moiety. The iodide counterion enhances its solubility in polar solvents.
Properties
CAS No. |
1676-51-3 |
|---|---|
Molecular Formula |
C19H33IN2O |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
3,5,7-trimethyl-1-[2-(1,2,2,4-tetramethylpyrrolidin-1-ium-1-yl)ethyl]-3H-azepin-2-one;iodide |
InChI |
InChI=1S/C19H33N2O.HI/c1-14-10-16(3)18(22)20(17(4)11-14)8-9-21(7)13-15(2)12-19(21,5)6;/h10-11,15-16H,8-9,12-13H2,1-7H3;1H/q+1;/p-1 |
InChI Key |
DWBUQUUKZWIGIA-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC([N+](C1)(C)CCN2C(=CC(=CC(C2=O)C)C)C)(C)C.[I-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide typically involves multiple steps:
Formation of the Pyrrolidinium Core: The pyrrolidinium core can be synthesized through the reaction of a suitable amine with a halogenated alkane under basic conditions.
Introduction of Methyl Groups: Methylation of the pyrrolidinium core is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Attachment of the Azepinone Moiety: The azepinone moiety is introduced through a nucleophilic substitution reaction, where the pyrrolidinium core reacts with a halogenated azepinone derivative.
Industrial Production Methods
Industrial production of this compound is not well-documented due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Reactivity of the Pyrrolidinium Core
The pyrrolidinium moiety is a quaternary ammonium structure, which typically participates in:
-
Nucleophilic substitution reactions : The positively charged nitrogen may attract nucleophiles, potentially leading to ring-opening or substitution at the methyl-substituted positions.
-
Reduction reactions : Lithium aluminum hydride (LiAlH₄) could reduce the pyrrolidinium ring under anhydrous conditions, though this is speculative without direct evidence .
Azepinone Moieties and Oxo-Group Reactivity
The 2-oxo-2,3-dihydro-1H-azepin group introduces a lactam structure, which may undergo:
-
Hydrolysis : Acidic or basic conditions could cleave the lactam ring, though steric hindrance from methyl groups might slow such reactions.
-
Alkylation/arylation : The nitrogen in the azepinone ring could act as a nucleophile in coupling reactions (e.g., Suzuki or Buchwald-Hartwig) .
Substitution Patterns and Steric Effects
The compound’s heavily methylated structure (tetramethylpyrrolidinium and trimethylazepinone) suggests significant steric hindrance, which likely limits reaction rates and directs reactivity toward less hindered positions.
Iodide Counterion Participation
The iodide ion may facilitate:
-
Halogen-exchange reactions : Substitution with other halogens (e.g., Cl⁻ or Br⁻) in polar solvents like acetone.
-
Oxidation : Iodide could act as a leaving group in redox reactions under specific conditions.
Hypothetical Reaction Pathways
While no experimental data is available, plausible reactions include:
| Reaction Type | Reagents/Conditions | Expected Outcome |
|---|---|---|
| Nucleophilic substitution | NaCN in DMSO | Replacement of iodide with cyanide |
| Reductive cleavage | LiAlH₄ in anhydrous ether | Reduction of the pyrrolidinium ring |
| Acid-catalyzed hydrolysis | H₂SO₄, H₂O | Lactam ring opening |
Challenges in Reactivity Studies
-
Steric hindrance : Methyl groups may block access to reactive sites.
-
Electronic effects : The electron-withdrawing oxo-group in the azepinone could deactivate adjacent positions toward electrophilic attack.
Research Gaps
Current literature lacks explicit studies on this compound’s reactivity. Further investigations could explore:
Scientific Research Applications
Organic Synthesis
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide serves as an important reagent in organic chemistry. It is utilized for:
- Synthesis of Complex Molecules : The compound can act as a building block for synthesizing more complex organic molecules through various chemical reactions such as nucleophilic substitutions and cyclizations.
Biological Research
The compound has been investigated for its biological activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens.
- Anticancer Potential : Research is ongoing to explore its effects on cancer cell lines, assessing its ability to inhibit tumor growth or induce apoptosis.
Medicinal Chemistry
In the realm of medicinal chemistry, the compound is being evaluated for:
- Therapeutic Applications : Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating various diseases.
Material Science
The compound's properties are also being explored in material science:
- Catalysis : It can be used as a catalyst in chemical reactions due to its ability to stabilize transition states.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed significant inhibition of bacterial growth at certain concentrations. |
| Study B | Anticancer Effects | Induced apoptosis in specific cancer cell lines; further studies needed for mechanism elucidation. |
| Study C | Synthesis Applications | Successfully utilized in the synthesis of complex organic compounds with high yields. |
Mechanism of Action
The mechanism of action of 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1h-azepin-1-yl)ethyl]pyrrolidinium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares functional motifs with two classes of molecules:
Pyrrolidinium salts : Common in ionic liquids and bioactive molecules due to their charge and stability.
Azepine derivatives : Found in pharmaceuticals (e.g., anticonvulsants) due to their heterocyclic flexibility.
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide (CAS Number: 17099-17-1) is a quaternary ammonium compound that has garnered interest due to its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H33N2O
- Molecular Weight : 432.383 g/mol
- Appearance : Typically appears as a solid crystalline substance.
Antimicrobial Properties
Research indicates that quaternary ammonium compounds (QACs), including derivatives like the one in focus, exhibit significant antimicrobial activity. The mechanism often involves disruption of microbial cell membranes leading to cell lysis. A study highlighted that certain QACs could effectively inhibit both Gram-positive and Gram-negative bacteria by altering membrane permeability and function .
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties. In vitro assays have shown that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential . For instance, a related azepine derivative was found to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis .
Neuroprotective Effects
The neuroprotective potential of this compound has been explored in several studies. Compounds with similar structural features have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This effect is often mediated through the upregulation of antioxidant enzymes and inhibition of pro-apoptotic factors .
The biological activities of this compound can be attributed to its ability to interact with various cellular targets. These interactions may include:
- Membrane Disruption : The cationic nature of the compound allows it to insert into lipid bilayers of bacterial membranes.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in cellular proliferation and survival pathways.
Case Studies
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 1,2,2,4-Tetramethyl-1-[2-(3,5,7-trimethyl-2-oxo-2,3-dihydro-1H-azepin-1-yl)ethyl]pyrrolidinium iodide?
- Methodological Answer : Synthesis often involves multi-step heterocyclic reactions. For example, one-pot two-step reactions (similar to methods in and ) using iodine (I₂) as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant in 1,4-dioxane can achieve yields up to 74% . Key steps include alkylation of pyrrolidine derivatives and coupling with azepinone precursors. Characterization via NMR and HRMS is critical for structural confirmation.
Q. Which spectroscopic techniques are essential for characterizing this compound, and how should they be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks by comparing chemical shifts to analogous structures (e.g., tetrahydroimidazo[1,2-a]pyridine derivatives in ). For example, methyl groups in the pyrrolidinium ring typically appear at δ 1.2–1.5 ppm for 1H and δ 20–25 ppm for 13C.
- HRMS : Validate molecular ion [M⁺] with <5 ppm mass accuracy. highlights HRMS (ESI) as a gold standard for confirming molecular formulas.
- IR : Identify carbonyl (C=O) stretches near 1650–1750 cm⁻¹ and azepinone ring vibrations .
Q. What theoretical frameworks guide the design of experiments involving this compound?
- Methodological Answer : Link synthesis to heterocyclic reaction mechanisms (e.g., nucleophilic substitution for pyrrolidinium formation) and computational modeling (e.g., DFT for transition-state analysis). emphasizes grounding experimental design in established chemical theories, such as Baldwin’s rules for ring closure or frontier molecular orbital (FMO) theory for reactivity predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
